BCI-137

Übersicht

Beschreibung

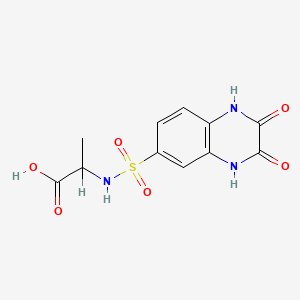

BCI-137 is a complex organic compound with the molecular formula C11H11N3O6S. It is known for its unique structure, which includes a quinoxaline ring system and a sulfonamide group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BCI-137 typically involves multiple steps. One common method starts with the preparation of the quinoxaline ring system, followed by the introduction of the sulfonamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

BCI-137 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the quinoxaline ring or the sulfonamide group.

Reduction: Reduction reactions can lead to the formation of different derivatives with altered biological activity.

Substitution: Substitution reactions can occur at the sulfonamide group or the quinoxaline ring, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as

Biologische Aktivität

BCI-137 is a small molecule that acts as a competitive inhibitor of Argonaute 2 (Ago2), a key protein involved in the microRNA (miRNA) pathway. This compound has garnered attention for its potential applications in research and therapeutic contexts, particularly in the modulation of gene expression through miRNA inhibition. The following sections will delve into the biological activity of this compound, supported by data tables and relevant case studies.

This compound functions by binding to the miRNA-binding domain of Ago2, thereby preventing the interaction between Ago2 and its target miRNAs. This inhibition disrupts the RNA-induced silencing complex (RISC), which is essential for post-transcriptional regulation of gene expression.

Binding Affinity

The binding affinity of this compound to Ago2 has been quantified with an IC50 value of approximately 342 μM , indicating its effectiveness in inhibiting Ago2 activity under specific conditions .

In Vitro Studies

-

Cell Viability and Inhibition Studies :

- In a study involving HeLa cells, this compound was tested for its effect on cell viability when exposed to various concentrations. The results indicated that while this compound effectively inhibited Ago2 activity, it did not significantly alter cell viability at lower concentrations .

- The study utilized a CellTiter-Glo® Luminescent Cell Viability Assay to measure luminescence as an indicator of cell health post-treatment.

-

Impact on Plasmodium Development :

- Research involving Plasmodium falciparum demonstrated that inhibition of Ago2 using this compound did not significantly affect parasite development within infected red blood cells (iRBCs). This suggests that while this compound can inhibit Ago2, its role in the context of malaria may be limited, as evidenced by growth assays showing no alteration in parasitemia levels despite treatment .

Case Studies

A notable case study explored the effects of this compound on gene expression modulation in various cellular contexts:

- Study Design : The study involved treating cells with varying concentrations of this compound and assessing changes in gene expression profiles through quantitative PCR.

- Findings : The results indicated that this compound could selectively downregulate specific miRNA targets, leading to altered expression levels of associated genes. However, this effect was highly context-dependent, varying significantly across different cell types.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Inhibition of Tumor Growth

In cancer biology, BCI-137 has been utilized to investigate the role of miRNAs in tumor progression. Research has shown that this compound effectively inhibits the binding of let-7a and miR-107 to Argonaute 2, leading to altered expression of target genes involved in cell proliferation and survival. For example, a study demonstrated that treatment with this compound resulted in reduced viability of HeLa cells, indicating its potential as an anticancer agent .

Investigating miRNA Functionality

This compound is instrumental in elucidating the functional roles of specific miRNAs in cancer. By disrupting miRNA binding, researchers can assess the downstream effects on gene expression and cellular behavior. This application is crucial for understanding how dysregulation of miRNAs contributes to oncogenesis.

Targeting Plasmodium falciparum

In parasitology, this compound has been studied for its effects on Plasmodium falciparum, the causative agent of malaria. Research indicated that while this compound inhibited Argonaute 2 activity, it did not significantly affect the development of the parasite within infected red blood cells . This finding suggests that although this compound can inhibit Argonaute 2, its role in Plasmodium biology may be limited or compensatory mechanisms may exist.

| Study | Parasite Strain | Effect | Reference |

|---|---|---|---|

| Study C | 3D7 | No effect on development | |

| Study D | Pf2004 | Inhibited Ago2 activity |

Case Study: Cancer Cell Line Analysis

A comprehensive study was conducted using various cancer cell lines treated with this compound to evaluate its effects on cell growth and apoptosis. The results showed significant inhibition of growth in multiple lines, reinforcing the compound's potential as a therapeutic agent.

Case Study: Malaria Infection Dynamics

Another study focused on the dynamics of Plasmodium falciparum infection under the influence of this compound. The research highlighted that while the inhibitor affected host cell responses, it did not directly impair parasite growth, suggesting alternative pathways could be targeted for therapeutic intervention.

Eigenschaften

IUPAC Name |

2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6S/c1-5(11(17)18)14-21(19,20)6-2-3-7-8(4-6)13-10(16)9(15)12-7/h2-5,14H,1H3,(H,12,15)(H,13,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSRTLYZOWBBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331121 | |

| Record name | 2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790222 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112170-24-8 | |

| Record name | 2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.